

Mechanism of Action: Targeting the NMDA Receptor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lu AF90103

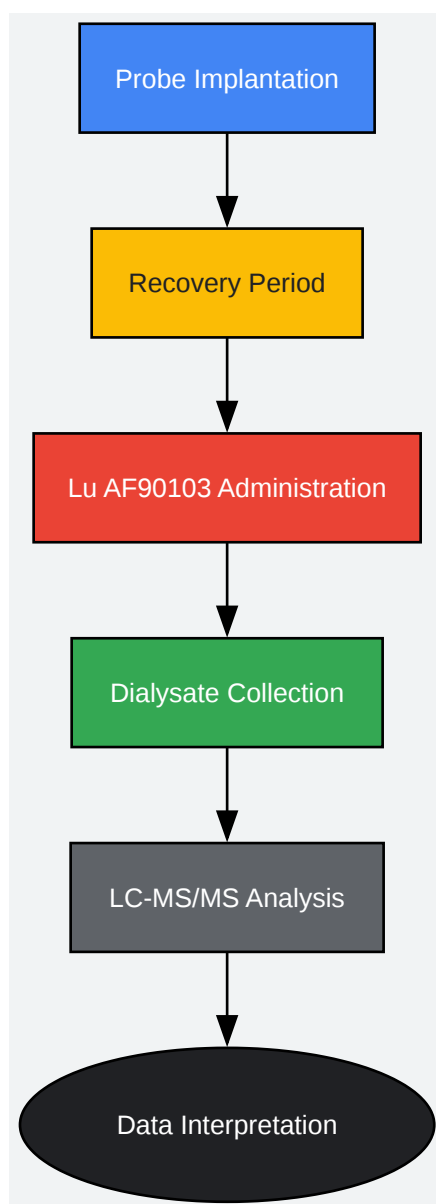
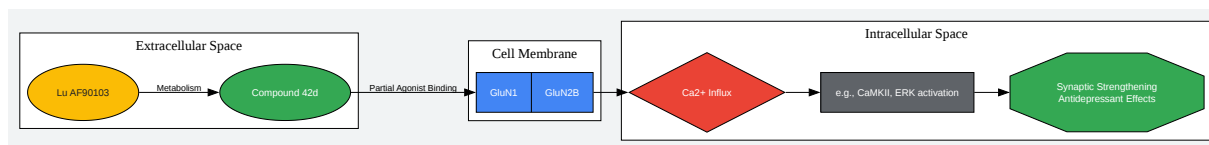
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The primary mechanism of action of the active metabolite of **Lu AF90103**, compound 42d, is its partial agonism on the GluN1/GluN2B subtype of the NMDA receptor.[1][2][3][4][5] NMDA receptors are critical for synaptic plasticity, learning, and memory. Their dysfunction has been implicated in various neurological and psychiatric conditions. Unlike NMDA receptor antagonists like ketamine, which can have psychotomimetic side effects, the partial agonism at the glycine site is hypothesized to offer a therapeutic effect with a better safety profile.[2]

Signaling Pathway

The binding of compound 42d to the GluN1 subunit of the NMDA receptor facilitates the influx of calcium ions (Ca^{2+}) into the neuron, but to a lesser extent than a full agonist. This modulated Ca^{2+} influx is thought to trigger downstream signaling cascades involved in neuroplasticity, such as the activation of Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK), ultimately leading to changes in gene expression and protein synthesis that underpin the antidepressant effects.



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- To cite this document: BenchChem. [Mechanism of Action: Targeting the NMDA Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578052#understanding-the-pharmacodynamics-of-lu-af90103]

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